

Assessing the Endocrine-Disrupting Potential of Fenhexamid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenhexamid-1-pentanoic acid*

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This guide provides a comparative assessment of the endocrine-disrupting potential of the fungicide Fenhexamid and its analogs. The information is compiled from various in vitro studies and presented to facilitate an objective evaluation of their performance. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this area.

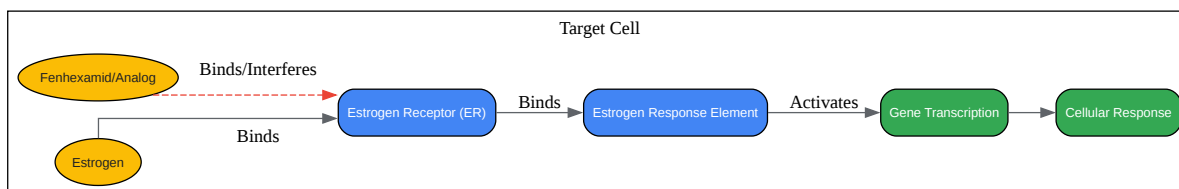
Comparative Endocrine-Disrupting Activity

The following table summarizes the available quantitative data on the endocrine-disrupting potential of Fenhexamid. At present, specific data for Fenhexamid analogs in these assays are not readily available in the public domain.

Compound	Assay Type	Endpoint	Result
Fenhexamid	Androgen Receptor (AR) Reporter Assay	Antiandrogenic Activity	Identified as an antiandrogen
Fenhexamid	Estrogen Receptor α (ER α) Yeast Reporter Assay	Estrogenic Activity	EC50 of 9.0 μ M
Fenhexamid	miR-21 Expression in Breast Cancer Cells	Downstream Antiestrogenic Activity	Stimulated miR-21 expression

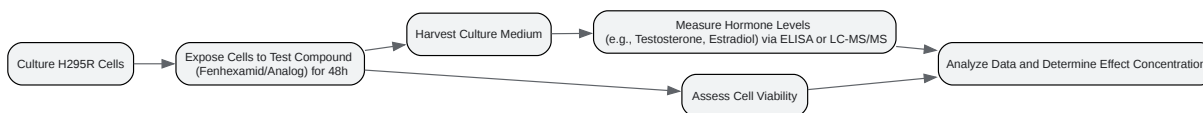
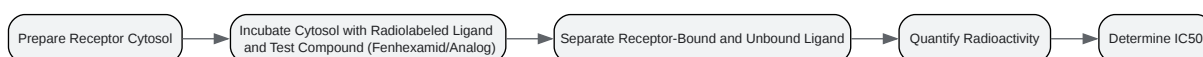
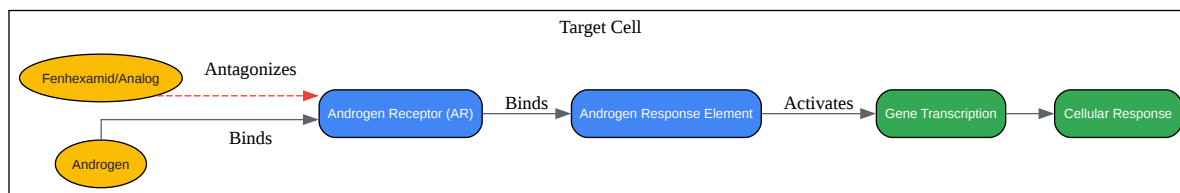
Key Signaling Pathways in Endocrine Disruption

The following diagrams illustrate the primary signaling pathways susceptible to disruption by endocrine-active compounds like Fenhexamid.



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Estrogen Receptor Signaling Pathway



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com